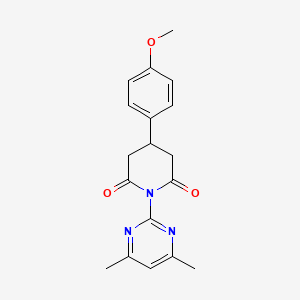
Methyl 3-(4-methylbenzoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methylbenzoyl)benzoate: is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group and a benzoyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(4-methylbenzoyl)benzoate can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, bromo, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Reagent in Organic Synthesis: Methyl 3-(4-methylbenzoyl)benzoate is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of perfumes and other fragrance products.
Industry:
Mecanismo De Acción
The mechanism of action of methyl 3-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, as a pesticide, it exerts toxic effects on the nervous system of insects, leading to their death. The exact molecular pathways and targets involved in this process are still under investigation .
Comparación Con Compuestos Similares
Methyl benzoate: An ester with a similar structure but without the methyl and benzoyl substitutions.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar to ethyl benzoate but with a propyl group.
Uniqueness: Methyl 3-(4-methylbenzoyl)benzoate is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These substitutions make it particularly useful in specialized applications such as targeted organic synthesis and environmentally friendly pesticides .
Propiedades
Número CAS |
87849-22-7 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl 3-(4-methylbenzoyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19-2/h3-10H,1-2H3 |
Clave InChI |
MRALJVAXZMPUKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)



![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)




![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
